Cas no 61908-07-4 (1,1'-Biphenyl, 2,2',3,3',4,4',5,6,6'-nonafluoro-)

1,1'-Biphenyl, 2,2',3,3',4,4',5,6,6'-nonafluoro- is a highly fluorinated biphenyl derivative characterized by its nine fluorine substituents on the aromatic rings. This compound exhibits exceptional thermal and chemical stability due to the strong C-F bonds, making it suitable for high-performance applications. Its electron-withdrawing fluorine groups enhance resistance to oxidation and degradation under harsh conditions. The compound's unique structure contributes to low polarizability and high hydrophobicity, which are advantageous in materials science, particularly for coatings and electronic components requiring inert properties. Additionally, its rigid biphenyl backbone combined with fluorine substitution improves compatibility with fluoropolymers and other specialty materials. These properties make it valuable for advanced industrial and research applications where stability and inertness are critical.
1,1'-Biphenyl, 2,2',3,3',4,4',5,6,6'-nonafluoro- structure
61908-07-4 structure
Product name:1,1'-Biphenyl, 2,2',3,3',4,4',5,6,6'-nonafluoro-
CAS No:61908-07-4
MF:C12HF9
MW:316.12197470665
CID:463328
PubChem ID:71391272

1,1'-Biphenyl, 2,2',3,3',4,4',5,6,6'-nonafluoro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 2,2',3,3',4,4',5,6,6'-nonafluoro-
    • 1,2,3,4,5-pentafluoro-6-(2,3,4,6-tetrafluorophenyl)benzene
    • 2,2',3,3',4,4',5,6,6'-Nonafluoro-1,1'-biphenyl
    • 61908-07-4
    • SCHEMBL4601549
    • DTXSID10813148
    • Inchi: InChI=1S/C12HF9/c13-2-1-3(14)6(15)7(16)4(2)5-8(17)10(19)12(21)11(20)9(5)18/h1H
    • InChI Key: JSMOXNUKSCAGGD-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C(=C1F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F

Computed Properties

  • Exact Mass: 315.99343
  • Monoisotopic Mass: 315.99345349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 4.5

Experimental Properties

  • PSA: 0

1,1'-Biphenyl, 2,2',3,3',4,4',5,6,6'-nonafluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011003885-1g
2,3,4,5,6,2',3',4',6'-Nonafluorobiphenyl
61908-07-4 97%
1g
$1445.30 2023-09-01
Alichem
A011003885-250mg
2,3,4,5,6,2',3',4',6'-Nonafluorobiphenyl
61908-07-4 97%
250mg
$494.40 2023-09-01
Alichem
A011003885-500mg
2,3,4,5,6,2',3',4',6'-Nonafluorobiphenyl
61908-07-4 97%
500mg
$839.45 2023-09-01

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